molecular formula C9H5F3N2O2 B2552028 (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile CAS No. 1067192-61-3

(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile

Cat. No.: B2552028
CAS No.: 1067192-61-3
M. Wt: 230.146
InChI Key: MCUZIVAKGINWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, also known as 4-Nitro-2-trifluoromethylphenylacetonitrile, is an organic compound that has been used for a variety of scientific research applications. It is a colorless liquid with a melting point of 27–29 °C and a boiling point of 146–148 °C. It is an important intermediate in the synthesis of organic compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other chemical compounds.

Scientific Research Applications

Stability and Degradation Pathways

A study focusing on nitisinone, a compound related to (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, highlights its stability under various conditions and identifies major degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These findings are crucial for understanding the compound's behavior in environmental and medical contexts (Barchańska et al., 2019).

Environmental Fate of Nitrophenols

Nitrophenols, including compounds similar to this compound, are reviewed for their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. Their formation through atmospheric nitration and implications for environmental health are discussed, emphasizing the need for further research to fill gaps in our understanding of their environmental fate (Harrison et al., 2005).

Analytical Methods in Pharmaceutical Monitoring

The review by Kogawa et al. (2019) emphasizes the importance of analytical methods, including high-performance liquid chromatography (HPLC), for the quality control of pharmaceutical compounds, which could apply to the monitoring of compounds like this compound. Such methods ensure the drug's efficacy and safety, highlighting the need for environmentally conscious analytical practices in the pharmaceutical industry (Kogawa et al., 2019).

Wastewater Management and Nitrous Oxide Emissions

Research into wastewater management reveals the role of microbial communities in the production of nitrous oxide (N2O), a potent greenhouse gas. These studies highlight the complexities of microbial processes such as nitrification and denitrification in soils and wastewater systems, which can be influenced by compounds like this compound. Understanding these processes is vital for developing strategies to minimize N2O emissions and improve wastewater management practices (Braker & Conrad, 2011).

Adsorption Studies for Water Treatment

Adsorption behavior of phenol and nitrophenol on activated carbon from a basal salt medium provides insight into the removal of pollutants similar to this compound in water treatment processes. This research underlines the importance of understanding adsorption mechanisms and kinetics for effective water purification and environmental protection (Kumar et al., 2007).

Properties

IUPAC Name

2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZIVAKGINWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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